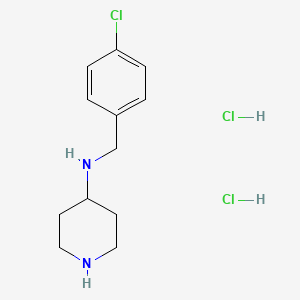

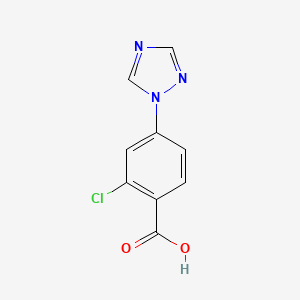

N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride” is a chemical compound with the CAS No. 1233955-86-6 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

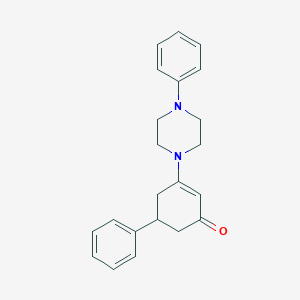

The molecular formula of “this compound” is C12H19Cl3N2 . The molecular weight is 297.65 .Scientific Research Applications

Recent Developments in Recyclable Copper Catalyst Systems

N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride, as part of the broader category of aromatic, heterocyclic, and aliphatic amines, is significant in the realm of recyclable protocols for C–N bond-forming reactions. This review emphasizes the importance of recyclable copper-mediated systems in coupling reactions involving amines with aryl iodides, bromides, chlorides, and arylboronic acids. The physical properties, characterization of catalysts, and their utilization in organic synthesis are discussed, highlighting the potential of these recyclable versions for commercial exploitation. The review also delves into the influence of additives, solvents, temperature, base, and the nature of aryl halides on reactivity, as well as the recycle studies of heterogeneous catalysts. This comprehensive overview serves as a valuable resource for researchers in the field, offering critical insights for catalyst optimization (Kantam et al., 2013).

Food-borne Amines and Potential Precursors of Endogenous Carcinogens

The review paper delves into the occurrence and biotransformation of food-borne amines and amides, highlighting their role as precursors of carcinogenic N-nitroso compounds. High levels of certain amines in seafoods and fermented products are noted, raising concerns about their conversion into carcinogenic compounds. The paper underscores the significance of naturally occurring amines and amides in the diet, implicating them in the incidence of human cancer. Piperidine, found in common spices like white and black pepper powders, is particularly noted for its reaction with nitrite under acidic conditions to form carcinogenic N-nitroso-piperidine. This review stresses the importance of understanding the presence of naturally occurring amines and amides as a crucial step in the formation of endogenous N-nitroso compounds in vivo (Lin, 1986).

Applications of Tert-Butanesulfinamide in N-Heterocycle Synthesis

The review paper focuses on the role of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide has emerged as the gold standard among chiral auxiliaries for the asymmetric synthesis of N-heterocycles. The review provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis, covering literature from 2010–2020. This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle it with appropriate protective equipment and to avoid release to the environment .

Mechanism of Action

In terms of mode of action, the compound’s interaction with its targets would depend on the specific biological target it binds to. The binding could cause conformational changes in the target protein, leading to a cascade of biochemical reactions .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular size, polarity, and solubility. These properties would also affect its bioavailability .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions in the solution .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-4,12,14-15H,5-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOBEYDZDSRWMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=C(C=C2)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)

![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)